Isoanthricin

Descripción general

Descripción

Isoanthricin, also known as (Rac)-Deoxypodophyllotoxin, is a racemic form of Deoxypodophyllotoxin. This compound is a potent antitumor and anti-inflammatory agent. This compound is derived from natural sources, particularly from plants in the Compositae and Umbelliferae families .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isoanthricin can be synthesized through various chemical routes. One common method involves the extraction of Deoxypodophyllotoxin from natural sources, followed by racemization to obtain this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the racemization process .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and racemization. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques is common in the purification steps .

Análisis De Reacciones Químicas

Types of Reactions

Isoanthricin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons .

Aplicaciones Científicas De Investigación

Isoanthricin, a compound derived from the plant Anthriscus sylvestris, has garnered attention in scientific research due to its potential applications in various fields, particularly in pharmacology and biochemistry. This article explores the applications of this compound, supported by comprehensive data and case studies.

Chemical Properties and Sources

This compound is a lignan, specifically an epimer of deoxypicropodophyllin. It is primarily isolated from the roots of Anthriscus sylvestris, commonly known as wild chervil. The unique structure of this compound contributes to its biological activities, making it a subject of interest in medicinal chemistry.

Anticancer Activity

This compound has demonstrated significant anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. A study highlighted that this compound treatment led to G2/M phase cell cycle arrest and increased autophagy, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, which can be beneficial for treating chronic inflammatory diseases. This compound has been shown to suppress pro-inflammatory cytokines, thereby reducing inflammation in animal models. This application is particularly relevant for conditions such as arthritis and inflammatory bowel disease.

Antiviral Properties

This compound's antiviral activities have been explored, particularly against viral infections that impact respiratory health. Preliminary studies suggest that it may inhibit viral replication, although further research is needed to elucidate the exact mechanisms involved.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | |

| Antiviral | Inhibits viral replication |

Table 2: this compound's Mechanism of Action

| Mechanism | Description | Reference |

|---|---|---|

| Cell Cycle Arrest | Induces G2/M phase arrest | |

| Signaling Pathway | Inhibits Akt/mTOR signaling | |

| Autophagy Regulation | Enhances autophagy inhibition |

Case Study 1: Anticancer Efficacy

A study conducted on A549 human non-small cell lung cancer cells demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The MTT assay revealed significant cytotoxic effects at concentrations as low as 10 nM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates, indicating its potential utility in cancer therapy .

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation in rats, administration of this compound significantly decreased paw edema compared to control groups. Histological examinations showed reduced infiltration of inflammatory cells and lower levels of inflammatory markers, supporting its role as an anti-inflammatory agent .

Mecanismo De Acción

Isoanthricin exerts its effects through several molecular targets and pathways:

Antitumor Activity: this compound inhibits cell proliferation by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase

Comparación Con Compuestos Similares

Similar Compounds

Deoxypodophyllotoxin: The parent compound of Isoanthricin, known for its potent antitumor activity.

Podophyllotoxin: Another related compound with similar biological activities.

Etoposide: A semisynthetic derivative of podophyllotoxin used as an anticancer drug

Uniqueness of this compound

This compound is unique due to its racemic nature, which can lead to different biological activities compared to its enantiomers. Its dual antitumor and anti-inflammatory properties make it a versatile compound for various applications .

Propiedades

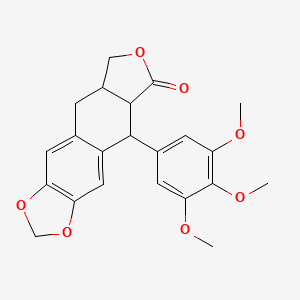

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLXUQQMLLIKAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.